molecular formula C8H9BrFNO B8028874 3-Bromo-2-fluoro-6-propoxypyridine

3-Bromo-2-fluoro-6-propoxypyridine

Cat. No.: B8028874
M. Wt: 234.07 g/mol
InChI Key: ZGRAMUXOTYWETC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-propoxypyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and propoxy groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-propoxypyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-6-propoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of the compound in high purity suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-propoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-2-fluoro-6-propoxypyridine derivative, while a Suzuki-Miyaura coupling with a boronic acid would result in a biaryl compound .

Scientific Research Applications

3-Bromo-2-fluoro-6-propoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-propoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for its target, while the propoxy group may influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-propoxypyridine is unique due to the combination of bromine, fluorine, and propoxy groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The presence of the propoxy group, in particular, can influence the compound’s solubility, stability, and interactions with other molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-bromo-2-fluoro-6-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRAMUXOTYWETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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